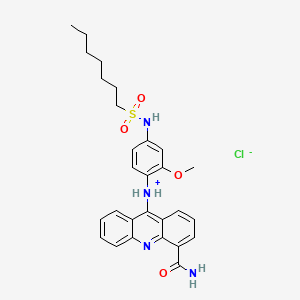
2-Ethyl-2-isopentyl-1,3-dioxolane-4-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol: is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring This particular compound features a dioxolane ring substituted with an ethyl group, a 3-methylbutyl group, and a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol typically involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring. One common method is the acid-catalyzed cyclization of 2-ethyl-2-(3-methylbutyl)-1,3-propanediol with formaldehyde. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, which acts as a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve efficiency .
化学反应分析
Types of Reactions:
Oxidation: The primary alcohol group in [2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the dioxolane ring to form diols. Sodium borohydride (NaBH4) is a common reducing agent used for this purpose.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with carboxylic acids to form esters. Acid chlorides and anhydrides are typical reagents used in these reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4
Substitution: Carboxylic acids, acid chlorides, anhydrides
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Diols
Substitution: Esters
科学研究应用
Chemistry: In chemistry, [2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. Its dioxolane ring is a common motif in many natural products and pharmaceuticals, making it a useful scaffold for drug design.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of the dioxolane ring can enhance the stability and bioavailability of drug molecules.
Industry: Industrially, [2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of specialty chemicals .
作用机制
The mechanism of action of [2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol depends on its specific application. In drug design, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring can enhance the binding affinity of the compound to its target, improving its efficacy. The exact pathways involved would depend on the specific biological system and the nature of the target molecule .
相似化合物的比较
- [2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol
- 2-methyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol
- 2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]ethanol
Comparison: Compared to similar compounds, [2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol is unique due to the presence of both an ethyl group and a 3-methylbutyl group on the dioxolane ring. This combination of substituents can influence the compound’s reactivity and physical properties, making it distinct from other dioxolane derivatives. The presence of the methanol group also adds to its versatility in chemical reactions .
属性
CAS 编号 |
5694-83-7 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC 名称 |
[2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C11H22O3/c1-4-11(6-5-9(2)3)13-8-10(7-12)14-11/h9-10,12H,4-8H2,1-3H3 |
InChI 键 |
HNGJBTVYNSPFPZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(OCC(O1)CO)CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


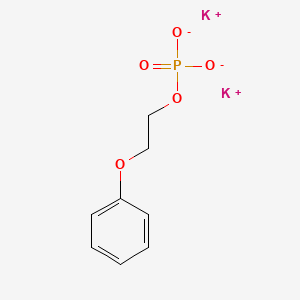
![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)
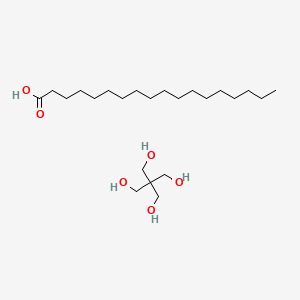
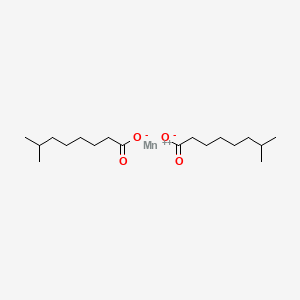

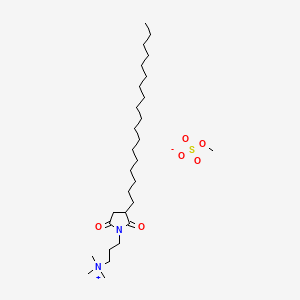
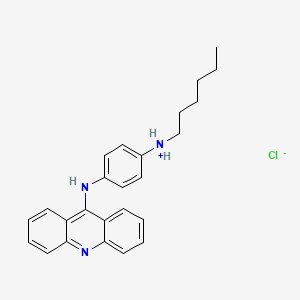
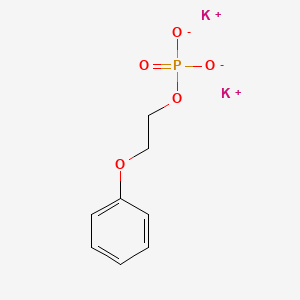
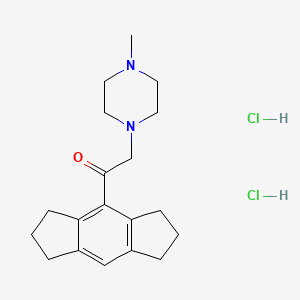



![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)
